4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a bromo substituent at position 4 of the pyrazole core, an ethyl group at position 1, and a carboxamide moiety linked to a 3-chloro-4-fluorophenyl aromatic ring.
Properties
Molecular Formula |
C12H10BrClFN3O |
|---|---|
Molecular Weight |
346.58 g/mol |
IUPAC Name |
4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrClFN3O/c1-2-18-6-8(13)11(17-18)12(19)16-7-3-4-10(15)9(14)5-7/h3-6H,2H2,1H3,(H,16,19) |
InChI Key |
IQRXJRNWSVIZOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then brominated to introduce the bromine atom at the 4-position of the pyrazole ring . The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related pyrazole carboxamides and halogenated aromatic derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Comparison of Structural Features
Key Observations
Dichlorophenyl or trifluoromethyl groups (e.g., ) increase lipophilicity (logP), which could improve membrane permeability but reduce solubility .
Carboxamide Linkage :
- The 3-chloro-4-fluorophenyl group in the target compound provides a balance of halogen bonding (Cl, F) and moderate steric bulk, contrasting with bulkier groups like tetrahydrofuran-ethyl () or pyridylmethyl ().
Biological Implications: Pyrazole derivatives with dichlorophenyl or pyridylmethyl groups () exhibit nanomolar IC50 values for cannabinoid CB1 receptors, suggesting that the target compound’s 3-chloro-4-fluorophenyl group may also target similar receptors . Ethyl vs. methyl substitution at position 1 (e.g., ) influences steric hindrance and metabolic stability, with ethyl likely offering better resistance to oxidative degradation .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous pyrazole carboxamides, such as Suzuki coupling for aryl groups or amide bond formation (e.g., ).
Physicochemical and Pharmacokinetic Considerations
- Solubility : The ethyl group and carboxamide in the target compound may improve aqueous solubility compared to fully aromatic analogs (e.g., ).
- Metabolic Stability: Halogenated aromatics (Br, Cl, F) generally resist CYP450-mediated metabolism, suggesting a longer half-life than non-halogenated derivatives .
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